N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-phenyl-2-(1H-tetrazol-1-yl)acetamide
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Overview
Description
N-[2-(4-METHYL-1H-INDOL-1-YL)ETHYL]-2-PHENYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N-[2-(4-METHYL-1H-INDOL-1-YL)ETHYL]-2-PHENYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole and tetrazole moieties.
Coupling Reaction: The indole derivative is coupled with the tetrazole derivative using a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and scalability.
Chemical Reactions Analysis
N-[2-(4-METHYL-1H-INDOL-1-YL)ETHYL]-2-PHENYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times.
Scientific Research Applications
N-[2-(4-METHYL-1H-INDOL-1-YL)ETHYL]-2-PHENYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(4-METHYL-1H-INDOL-1-YL)ETHYL]-2-PHENYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
N-[2-(4-METHYL-1H-INDOL-1-YL)ETHYL]-2-PHENYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE can be compared with other similar compounds, such as:
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also contains an indole moiety and is synthesized using a similar coupling reaction.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: These compounds share structural similarities and exhibit similar biological activities.
Properties
Molecular Formula |
C20H20N6O |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[2-(4-methylindol-1-yl)ethyl]-2-phenyl-2-(tetrazol-1-yl)acetamide |
InChI |
InChI=1S/C20H20N6O/c1-15-6-5-9-18-17(15)10-12-25(18)13-11-21-20(27)19(26-14-22-23-24-26)16-7-3-2-4-8-16/h2-10,12,14,19H,11,13H2,1H3,(H,21,27) |
InChI Key |
RCCBRUORYHIVKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)CCNC(=O)C(C3=CC=CC=C3)N4C=NN=N4 |
Origin of Product |
United States |
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